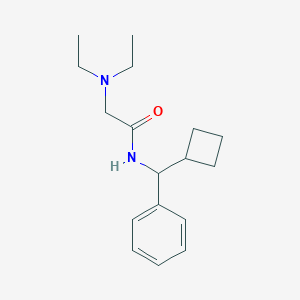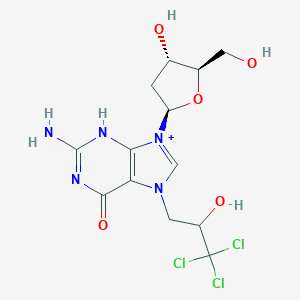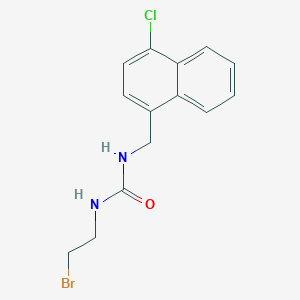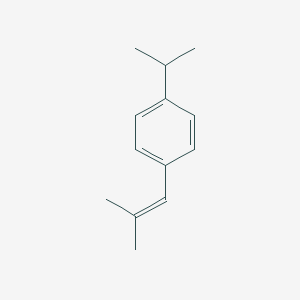
1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as para-menth-1-ene-4-isopropyl or PMI and has a chemical formula of C12H16. In
Mécanisme D'action
The mechanism of action of 1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It does this by inducing apoptosis, which is a programmed cell death process. Additionally, this compound has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. Additionally, it has been found to have anti-inflammatory and analgesic properties and can be used in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene in lab experiments include its potent antimicrobial, anticancer, anti-inflammatory, and analgesic properties. Additionally, it is a synthetic compound that can be easily synthesized in the laboratory. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the use of 1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene in scientific research. One potential direction is the development of novel drug formulations that utilize this compound for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, this compound can also be used in the development of natural preservatives for food and cosmetic products.
In conclusion, 1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of 1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene involves the reaction of isobutyraldehyde and isopropyl benzene in the presence of a catalyst. This process is known as the Friedel-Crafts alkylation reaction and is a commonly used method for the synthesis of aromatic compounds. The reaction is carried out under mild conditions and produces a high yield of the desired product.
Applications De Recherche Scientifique
1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antimicrobial properties and can be used as a natural preservative in food and cosmetic products. Additionally, this compound has shown promising results in the treatment of cancer and other diseases. It has been found to have potent anticancer activity and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and analgesic properties and can be used in the treatment of various inflammatory diseases.
Propriétés
Numéro CAS |
105737-90-4 |
|---|---|
Nom du produit |
1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene |
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
1-(2-methylprop-1-enyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C13H18/c1-10(2)9-12-5-7-13(8-6-12)11(3)4/h5-9,11H,1-4H3 |
Clé InChI |
KJEKTFPTXGVOQF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C=C(C)C |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=C(C)C |
Synonymes |
Benzene, 1-(1-methylethyl)-4-(2-methyl-1-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
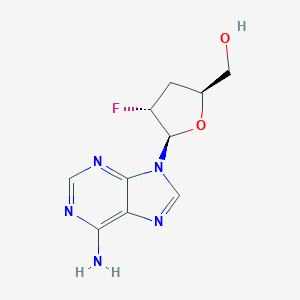
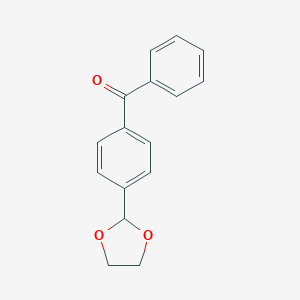
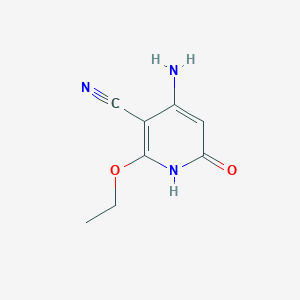
![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)
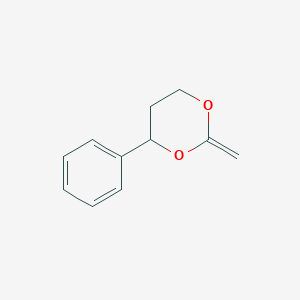
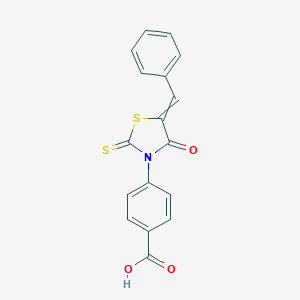
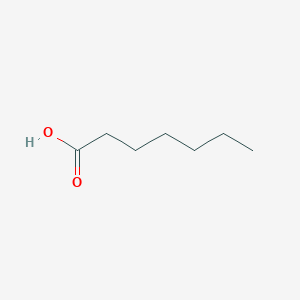
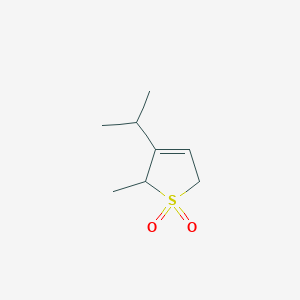
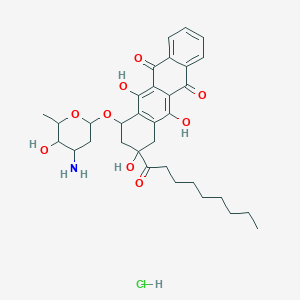
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt](/img/structure/B26010.png)
